1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-

Description

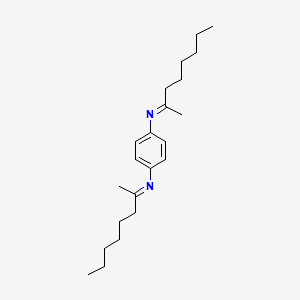

1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- (CAS 103-96-8) is a substituted aromatic diamine with the molecular formula C₂₂H₄₀N₂ and a molecular weight of 332.5664 g/mol . Its structure features a central benzene ring with two imine groups, each substituted with a branched 1-methylheptylidene chain. This compound is primarily used as a rubber antioxidant under commercial names like Santoflex 217 and Elastozone 30, where it protects against oxidative degradation caused by heat, ozone, and metal ions .

Properties

CAS No. |

68123-09-1 |

|---|---|

Molecular Formula |

C22H36N2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

N-[4-(octan-2-ylideneamino)phenyl]octan-2-imine |

InChI |

InChI=1S/C22H36N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-18H,5-14H2,1-4H3 |

InChI Key |

JWJHHWVHDVQCJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=NC1=CC=C(C=C1)N=C(C)CCCCCC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- typically involves the condensation reaction between 1,4-benzenediamine (p-phenylenediamine) and 2-methylheptanal (or structurally related ketones/aldehydes). This reaction forms imine bonds (Schiff bases) through nucleophilic attack of the amine groups on the carbonyl carbon of the aldehyde/ketone, followed by dehydration.

The overall reaction can be summarized as:

$$

\text{p-phenylenediamine} + 2 \times \text{1-methylheptanal} \rightarrow \text{1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-} + 2 H_2O

$$

Continuous Catalytic Hydrogenation Method (Analogous Approach)

While a direct preparation method for the exact compound 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- is scarcely documented in open literature, a closely related method for preparing N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine has been patented and can be adapted. This method involves:

- Mixing p-phenylenediamine with a suitable ketone (e.g., 5-methyl-2-hexanone, structurally analogous to 1-methylheptanal) in a defined molar ratio.

- Continuous conveyance of the mixture through a preheater maintained at 110–150 °C.

- Introduction into a narrow, long reactor packed with a solid catalyst, maintained at 150–200 °C.

- Continuous hydrogen gas introduction at pressures of 0.5–2.5 MPa to facilitate reductive amination.

- Post-reaction cooling and separation of product from by-products, followed by reduced pressure distillation to purify the target compound.

This continuous process achieves high conversion (>99%) and selectivity (>95%) and could be adapted for the synthesis of 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- by substituting the ketone with 2-methylheptanal or a similar aldehyde/ketone.

Batch Condensation Method

A classical batch synthesis involves the following steps:

- Dissolving p-phenylenediamine in an appropriate solvent such as ethanol or methanol.

- Adding 2 equivalents of 2-methylheptanal slowly under stirring.

- Maintaining the reaction mixture at reflux temperature for several hours (typically 4–12 hours) to ensure complete condensation.

- Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried.

This method is straightforward but may require further purification steps like recrystallization or column chromatography to achieve high purity.

Analytical and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

- Reverse-phase HPLC is the preferred analytical technique for purity assessment and reaction monitoring of 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-.

- The Newcrom R1 column, characterized by low silanol activity, is recommended to reduce peak tailing and enhance separation efficiency.

- Mobile phases can be modified to replace phosphoric acid with formic acid to maintain compatibility with mass spectrometry detection.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the formation of imine bonds and the presence of alkyl substituents.

- Infrared (IR) spectroscopy shows characteristic C=N stretching vibrations around 1640–1690 cm^-1.

- Mass spectrometry (MS) provides molecular weight confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Continuous Catalytic Hydrogenation (Adapted) | p-Phenylenediamine + 2-methylheptanal or analog | 110–200 °C, 0.5–2.5 MPa H2 pressure, solid catalyst | High conversion and selectivity, continuous process | Requires specialized equipment and catalyst |

| Batch Condensation | p-Phenylenediamine + 2-methylheptanal | Reflux in ethanol/methanol, 4–12 h | Simple setup, easy to perform | Longer reaction time, purification needed |

Research and Literature Insights

- The continuous catalytic hydrogenation method, though patented for similar compounds, represents a scalable and economically beneficial approach for producing N,N'-dialkylated phenylenediamines with high purity and yield.

- The batch condensation method remains widely used in research laboratories due to its simplicity and accessibility.

- Analytical methods such as HPLC and MS are critical for ensuring product quality and confirming structural integrity.

- Despite limited direct literature on the preparation of 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-, the adaptation of known methods for structurally related compounds is a practical approach for synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- is in the field of analytical chemistry, specifically in HPLC. It can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method allows for the separation and purification of compounds, making it useful in pharmacokinetics and impurity isolation .

Material Science Applications

Antioxidant in Rubber and Plastics

The compound is utilized as an antioxidant additive in rubber and plastic industries. It helps to enhance the longevity and stability of these materials by preventing oxidative degradation. Its application extends to industrial lubricants and as a stabilizer in gasoline formulations .

Case Study 1: HPLC Method Development

A study was conducted to develop an efficient HPLC method for analyzing 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-. The researchers optimized the mobile phase composition and column type to achieve better resolution and sensitivity. The results indicated that using a Newcrom R1 column significantly improved the separation efficiency compared to traditional methods .

Case Study 2: Antioxidant Efficacy in Rubber Products

In another study focusing on rubber formulations, the effectiveness of 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- as an antioxidant was evaluated. The findings demonstrated that incorporating this compound into rubber significantly reduced oxidative degradation during aging tests, thereby enhancing the material's performance under thermal stress .

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogous derivatives:

Key Observations :

- Branching and Chain Length : The target compound’s 1-methylheptylidene chains provide steric hindrance and thermal stability, outperforming shorter-chain derivatives like AO-4720 in high-temperature applications .

- Aromatic vs. Aliphatic Substituents : The phenyl-substituted derivative (CAS 2743-02-4) exhibits higher rigidity and melting points due to aromatic interactions, making it less suitable for liquid-phase rubber processing compared to aliphatic analogs .

Functional and Application Comparisons

Rubber Antioxidants :

- Target Compound : Demonstrates superior ozone resistance and longevity in rubber products, as evidenced by its use in Santoflex 217 .

- AO-4720 : A liquid antioxidant with easier handling but reduced persistence under extreme conditions .

- 77PD : Offers exceptional metal ion deactivation , critical for industrial rubber exposed to catalytic metals .

Molecular Electronics :

- 1,4-Bis(fullero[c]pyrrolidin-1-yl)benzene : Exhibits 3 × 10⁻⁴ G₀ conductance with low variability, outperforming 1,4-benzenediamine in junction stability due to stronger fullerene-gold bonding .

Stability and Reactivity

- Thermal Stability : The 1-methylheptylidene chains in the target compound enhance thermal resistance compared to sec-butyl (AO-4720) or phenyl-substituted derivatives .

- Oxidative Stability : In rubber matrices, the target compound’s branched aliphatic chains resist radical-induced degradation better than aromatic analogs .

- Electronic Stability : Fullerene-anchored derivatives show minimal conductance spread (σ < 0.1 nS) compared to dithiol or diamine counterparts, critical for reproducible molecular junctions .

Biological Activity

Overview of 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-

1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-, also known as a derivative of benzene with two amine groups and alkyl substituents, is a compound that may exhibit various biological activities. The structural features suggest potential interactions with biological systems, particularly due to the presence of amine groups which can participate in hydrogen bonding and other interactions.

Antioxidant Properties

Research indicates that compounds with similar structures often possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress which can lead to various diseases. Studies on related amines have shown that they can scavenge free radicals effectively.

Antimicrobial Activity

Compounds derived from benzenediamines have been investigated for their antimicrobial properties. The presence of long alkyl chains in the structure may enhance membrane penetration, making them effective against various bacterial strains. Investigations into similar compounds have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Cytotoxic Effects

Some studies have reported that certain substituted benzenediamines exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular functions. Research into related compounds has shown varying degrees of cytotoxicity depending on the substituents and their positions on the benzene ring.

Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of similar compounds, it was found that derivatives with longer alkyl chains exhibited enhanced activity compared to shorter ones. This suggests that 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- could potentially show strong antioxidant properties due to its structural characteristics.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various substituted benzenediamines. The results indicated that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. It is plausible that 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- shares similar antimicrobial properties.

Case Study 3: Cytotoxicity in Cancer Research

Research involving substituted benzenediamines has demonstrated varying cytotoxic effects on different cancer cell lines. For instance, one study reported that a similar compound reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for preparing 1,4-Benzenediamine derivatives such as N,N'-bis(1-methylheptylidene)-1,4-benzenediamine?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example:

- Buchwald-Hartwig Amination : Use Pd(dba)₂ as a catalyst with aryl halides (e.g., 4-bromoiodobenzene) and amines under inert atmospheres. Optimize solvent (toluene or THF), temperature (80–120°C), and stoichiometry (2:1 molar ratio of halide to amine) .

- Condensation Reactions : React 1,4-benzenediamine with ketones (e.g., 1-methylheptanone) in refluxing ethanol with acid catalysts (e.g., acetic acid) to form Schiff bases. Purify via recrystallization or column chromatography .

Q. How is the molecular structure of N,N'-bis(1-methylheptylidene)-1,4-benzenediamine characterized?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, aliphatic chains at δ 1.0–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₈H₁₈N₄: expected m/z 290.36) .

- X-ray Crystallography : Resolve steric effects and confirm dihedral angles between aromatic rings and alkylidene groups .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Toxicity : The monomer 1,4-benzenediamine (CAS 106-50-3) is classified as toxic. Use fume hoods, nitrile gloves, and lab coats to prevent dermal/ocular exposure .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Label with GHS hazard symbols (e.g., GHS06 for acute toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., boiling points) reported for substituted 1,4-benzenediamines?

Methodological Answer: Contradictions arise from variations in measurement conditions. Standardize methods:

- Boiling Points : Use reduced-pressure distillation (e.g., 0.00001 bar) to minimize decomposition. Reported values for analogous compounds range from 395–397 K .

- Enthalpy of Vaporization (ΔvapH) : Employ differential scanning calorimetry (DSC) under controlled atmospheres. For N,N'-di-sec-butyl derivatives, ΔvapH = 70.3 kJ/mol at 385 K .

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 395–397 K | 0.00001 bar | |

| ΔvapH | 70.3 kJ/mol | 385 K |

Q. What challenges arise in optimizing reaction conditions for synthesizing sterically hindered derivatives?

Methodological Answer: Challenges include:

- Catalyst Loading : Increase Pd(dba)₂ to 10 mol% to overcome steric hindrance from bulky alkylidene groups .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. Monitor reaction progress via TLC with UV visualization .

- Side Reactions : Suppress oligomerization by adding molecular sieves to absorb water or using excess ketone in condensation reactions .

Q. How do regulatory classifications impact the handling and disposal of this compound in academic labs?

Methodological Answer:

- Regulatory Compliance : Classify as a toxic substance under frameworks like Canada’s Chemical Management Plan (CMP). Follow protocols for "toxic" monomers (e.g., CAS 106-50-3) .

- Waste Disposal : Neutralize with 10% acetic acid before incineration. Document disposal in compliance with REACH or TSCA regulations .

Q. How can advanced spectroscopic techniques clarify electronic properties for applications in electroactive polymers?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in polymer composites containing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.